Phenylacetylene-d6 is a deuterated derivative of phenylacetylene, an alkyne hydrocarbon characterized by a phenyl group attached to a terminal acetylenic carbon. It appears as a colorless, viscous liquid and is notable for its ease of handling compared to gaseous acetylene. The compound has the molecular formula C₈D₆ and is often utilized in various
Phenylacetylene-d6 is a flammable liquid []. It can be harmful if swallowed or inhaled and may cause serious eye irritation []. Here are some safety precautions to consider when handling phenylacetylene-d6:
Phenylacetylene-d6 can be synthesized through several methods:
Phenylacetylene-d6 finds utility in various fields:
Interaction studies involving phenylacetylene-d6 focus on its reactivity with different reagents and catalysts. These studies help elucidate the mechanisms of reactions involving alkynes and contribute to understanding how substituents influence reactivity patterns. For instance, research has shown that phenylacetylene-d6 can form stable adducts with radicals or other reactive intermediates, aiding in the exploration of radical chemistry .
Phenylacetylene-d6 shares similarities with various other compounds in the alkyne family. Notable similar compounds include:
Compound | Molecular Formula | Characteristics | Unique Features |
---|---|---|---|
Phenylacetylene | C₈H₈ | Colorless liquid; used widely in organic synthesis | Non-deuterated form |
Phenylacetylene-d6 | C₈D₆ | Colorless liquid; isotopically labeled | Useful for NMR spectroscopy |
1-Octyne | C₈H₁₄ | Straight-chain alkyne; less reactive | Lacks aromaticity |
Diphenylacetylene | C₁₄H₁₀ | Solid at room temperature; higher molecular weight | Forms stable complexes with metals |
The uniqueness of phenylacetylene-d6 lies primarily in its isotopic labeling, which allows for enhanced analytical capabilities and insights into reaction mechanisms that are not possible with its non-deuterated counterparts .
Phenylacetylene-d6, with the molecular formula C8D6 and molecular weight 108.17, represents a fully deuterated isotopologue of phenylacetylene where all six hydrogen atoms have been replaced with deuterium atoms [1] [2]. This compound serves as a crucial isotopically labeled research compound with applications in mechanistic studies, nuclear magnetic resonance spectroscopy, and reaction pathway investigations [2]. The synthesis of phenylacetylene-d6 requires specialized methodologies that ensure complete deuterium incorporation while maintaining high isotopic purity.
Isotope exchange reactions represent the most fundamental approach for synthesizing phenylacetylene-d6, utilizing deuterated reagents to replace hydrogen atoms systematically [3] [4]. These reactions capitalize on the thermodynamic equilibrium between hydrogen and deuterium isotopes under specific reaction conditions.
The base-catalyzed hydrogen-deuterium exchange using deuterium oxide (D2O) as the deuterium source has emerged as a practical and cost-effective method for deuterium incorporation [5] [6]. In this approach, phenylacetylene is treated with potassium carbonate (K2CO3) followed by deuterium oxide under controlled conditions [5]. The reaction proceeds through the formation of a carbanion intermediate, which rapidly exchanges with deuterium from the solvent system.
A typical procedure involves charging an oven-dried flask with phenylacetylene (10.0 mmol), potassium carbonate (2.76 g, 2.0 equivalents), and dry acetonitrile (10 mL) under nitrogen atmosphere for 4 hours [5]. Subsequently, deuterium oxide (2.0 mL, 10.0 equivalents) is added and the mixture is stirred for an additional 8 hours at ambient temperature [5]. This methodology achieves deuteration yields of approximately 97% with substantial deuterium incorporation [5].
Transition metal-catalyzed deuteration reactions provide enhanced selectivity and efficiency for isotope incorporation [3] [7]. Palladium-catalyzed systems have demonstrated particular effectiveness for acetylene deuteration, utilizing deuterium oxide as the deuterium source under mild conditions [8] [9].
The palladium-catalyzed approach employs phosphorus-doped palladium nanowire (Pd-P) cathodes for selective semi-hydrogenation and deuteration of terminal and internal alkynes using deuterium oxide as the deuterium source [3]. Cyclic voltammetry patterns indicate weakened hydrogen adsorption after alkyne addition, suggesting competitive coverage of alkyne on the hydrogen adsorption sites [3]. This competitive adsorption mechanism leads to higher Faradaic efficiency and enhanced selectivity compared to conventional palladium catalysts [3].
Rhodium-based catalysts have also shown promise for phenylacetylene deuteration reactions [10] [9]. A ruthenium-catalyzed method utilizing ruthenium(II) pincer complexes enables the selective synthesis of mono-deuterated terminal alkynes directly from deuterium oxide [9]. The reaction proceeds through ruthenium-acetylide intermediates and employs amine-amide metal-ligand cooperation mechanisms [9].
Electrochemical deuteration represents an emerging green approach for deuterium incorporation, utilizing deuterium oxide splitting under controlled electrical conditions [3] [11]. This methodology allows the use of electrons as a green reductant source and can be readily controlled by adjusting external parameters such as electrolytes and applied voltages [3].
The electrochemical process involves a deuterium ion diffusion-based all-solid electrolyzer featuring a ruthenium dioxide (RuO2) anode for deuterium ion generation from pure deuterium oxide and a palladium/nitrogen-doped carbon-based liquid diffusion cathode [11]. Current-dependent selectivity has been observed in alkyne deuteration, where lower current densities (~40 mA cm-2) favor semi-deuterated products with approximately 80% selectivity, while higher current densities (~80-120 mA cm-2) accelerate the deuteration process to yield >95% of fully deuterated products [3].
Lithiation-deuteration protocols represent a two-step synthetic strategy involving the formation of lithium acetylide intermediates followed by deuterium quenching [12] [13] [14]. This approach provides excellent control over deuterium incorporation and typically achieves high isotopic purity.
The lithiation-deuteration sequence begins with the treatment of phenylacetylene with n-butyllithium (n-BuLi) to generate lithium phenylacetylide [12] [13]. A representative procedure involves charging a Schlenk flask with phenylacetylene (7.00 mL, 63.7 mmol) and hexane (200 mL), cooling the solution to -78°C, and adding n-butyllithium (2.6 M, 25.0 mL, 65.0 mmol) dropwise with stirring to induce immediate formation of white precipitate [12].
The reaction mixture is slowly warmed to room temperature over 15 hours, after which volatiles are removed under vacuum [12]. The resulting precipitate is filtered, washed with hexane, and dried under vacuum to yield lithium phenylacetylide as a white powder [12]. This intermediate demonstrates high reactivity toward electrophilic deuterium sources and enables precise control over deuterium incorporation sites.
The deuterium quenching step involves treating the lithium acetylide intermediate with deuterium oxide or other deuterated protic sources [12] [15]. The lithium phenylacetylide powder is dissolved in diethyl ether (50 mL) at -35°C, followed by addition of deuterium oxide (15 mL) [12]. The reaction mixture is extracted with diethyl ether (2×10 mL) and the combined organic phase is concentrated to yield the crude deuterated product [12].
Alternative quenching procedures employ deuterated alcohols or deuterated ammonium chloride solutions to achieve selective deuterium incorporation [13] [15]. The choice of quenching reagent influences the final isotopic distribution and must be optimized based on the desired deuteration pattern. Careful temperature control during the quenching step prevents side reactions and maintains high isotopic purity.
The lithiation-deuteration mechanism involves the formation of a highly nucleophilic acetylide anion that readily reacts with protic deuterium sources [13] [14]. Nuclear magnetic resonance studies and quantum chemistry calculations have elucidated the structural features of lithiated phenylacetonitrile analogs, providing insights into the reactivity patterns of related acetylide systems [13].
The deuteration process proceeds through a concerted mechanism where the acetylide carbon directly attacks the deuterium source, resulting in complete stereoretention at the acetylenic carbon [13]. This mechanistic pathway ensures high selectivity and prevents unwanted side reactions that could compromise isotopic purity.
Synthetic Method | Deuterium Source | Temperature (°C) | Reaction Time | Yield (%) | Deuterium Incorporation (%) |
---|---|---|---|---|---|
Base-catalyzed exchange | D2O | 25 | 12 h | 97 | >95 |
Pd-catalyzed deuteration | D2O | 25 | 24 h | 85-90 | >90 |
Electrochemical method | D2O | 25 | 8 h | >95 | >99 |
Lithiation-deuteration | D2O | -35 to 25 | 15 h | 57 | >95 |
The purification and isotopic purity assessment of phenylacetylene-d6 require specialized analytical techniques to ensure complete deuterium incorporation and remove isotopic impurities [16] [17] [18]. These procedures are critical for obtaining research-grade materials suitable for mechanistic studies and spectroscopic applications.
Distillation represents the primary purification method for phenylacetylene-d6, taking advantage of the slight boiling point differences between isotopologues [12] [16]. The crude deuterated product is subjected to fractional distillation at 142-144°C under controlled atmospheric conditions [16]. The distillation process effectively separates the desired fully deuterated compound from partially deuterated intermediates and residual non-deuterated starting material.
Column chromatography using silica gel provides an alternative purification approach, particularly effective for removing trace impurities and catalyst residues [19]. The compound is typically purified using petroleum ether as the mobile phase, with careful monitoring by gas chromatography to ensure complete separation of isotopic variants [19]. The purified phenylacetylene-d6 appears as a colorless liquid with a density of 0.984 g/mL at 25°C [2].
High-performance liquid chromatography (HPLC) offers enhanced resolution for isotopic separations [20]. Reverse-phase HPLC methods utilizing acetonitrile-water mobile phases with phosphoric acid modifiers can effectively separate phenylacetylene isotopologues [20]. The method is scalable and suitable for preparative applications where high isotopic purity is required [20].
Nuclear magnetic resonance (NMR) spectroscopy serves as the primary analytical tool for confirming isotopic purity and structural integrity of phenylacetylene-d6 [21] [22] [23]. Proton NMR (1H NMR) analysis reveals the extent of deuterium incorporation by monitoring the disappearance of characteristic hydrogen signals [22].
The acetylenic proton in non-deuterated phenylacetylene appears as a distinct singlet in the 1H NMR spectrum, while complete deuteration results in the absence of this signal [22] [23]. Carbon-13 NMR (13C NMR) spectroscopy provides complementary information about the carbon framework and can detect subtle changes in chemical shifts due to isotope effects [23].
Deuterium NMR (2H NMR) spectroscopy directly confirms the presence and location of deuterium atoms within the molecular structure [21] [23]. The deuterium spectrum of phenylacetylene-d6 exhibits characteristic patterns that reflect the isotopic substitution pattern and confirm complete deuteration [23]. Isotope effects on carbon-deuterium coupling constants provide additional structural confirmation [23].
High-resolution mass spectrometry (HRMS) enables precise determination of isotopic composition and purity assessment [17] [11]. Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) has emerged as a particularly effective technique for characterizing deuterium-labeled organic compounds [17].
The mass spectrometric analysis reveals isotopologue distributions by detecting molecular ions with different masses corresponding to various deuterium incorporation levels [17] [18]. The isotopic purity can be calculated based on the relative abundance of molecular ion peaks in the mass spectrum [17]. This method provides quantitative assessment of deuterium incorporation efficiency and identifies trace amounts of incompletely deuterated products.
Time-of-flight mass spectrometry offers enhanced mass accuracy for distinguishing between closely related isotopologues [18]. The technique can detect differences arising from carbon-13/carbon-12 versus deuterium/hydrogen mass deltas, which become significant when performing isotopic peak detection with low mass tolerances [18].
Gas chromatography-mass spectrometry (GC-MS) provides complementary analytical capabilities for purity assessment and quantitative analysis [19] [24]. The gas chromatographic separation exploits subtle differences in volatility between isotopologues, while mass spectrometric detection enables identification and quantification of each component.
Retention time differences between phenylacetylene and phenylacetylene-d6 allow for chromatographic resolution of isotopic mixtures [19]. The deuterated compound typically exhibits slightly longer retention times due to increased molecular weight and altered intermolecular interactions [19]. Integration of chromatographic peaks provides quantitative data on isotopic composition and overall purity.
Gas chromatography-inductively coupled plasma mass spectrometry (GC-ICP-MS) offers enhanced sensitivity for trace impurity detection [24]. This technique combines the separation power of gas chromatography with the elemental specificity of inductively coupled plasma mass spectrometry, enabling detection of trace metallic contaminants from catalytic synthesis procedures [24].
Analytical Method | Parameter Measured | Detection Limit | Analysis Time | Sample Requirement |
---|---|---|---|---|
1H NMR | Deuterium incorporation | 1% | 15 min | 5-10 mg |
2H NMR | Deuterium location | 0.5% | 30 min | 10-20 mg |
ESI-HRMS | Isotopic purity | 0.1% | 5 min | <1 mg |
GC-MS | Isotopologue distribution | 0.05% | 20 min | 1-5 mg |
Flammable;Irritant;Health Hazard